molecular formula C11H18N2O2 B13189599 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

Cat. No.: B13189599
M. Wt: 210.27 g/mol
InChI Key: ZIWVVTKIVRIEIJ-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a synthetic organic compound featuring a cyclopentanol core substituted at the 1-position with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified at position 3 with a propan-2-yl (isopropyl) group. This structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic heterocyclic properties of oxadiazole, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-8(2)10-12-9(15-13-10)7-11(14)5-3-4-6-11/h8,14H,3-7H2,1-2H3

InChI Key

ZIWVVTKIVRIEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCCC2)O

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization reactions, typically involving amidoxime intermediates.
Key steps :

  • Step 1 : Reaction of a nitrile derivative (e.g., isobutyronitrile) with hydroxylamine hydrochloride in ethanol/water to form the amidoxime.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents.

Example :
$$
\text{R-C≡N} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)-NH}2 \xrightarrow{\text{POCl}_3} \text{Oxadiazole ring}
$$

Optimization :

  • POCl₃ yields higher cyclization efficiency (~85%) compared to SOCl₂ (~72%).
  • Elevated temperatures (80–100°C) improve reaction rates.

Linking Oxadiazole to Cyclopentanol

The oxadiazole moiety is attached to the cyclopentanol core via nucleophilic substitution or alkylation.
Method A :

  • React 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole with cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF).
    Method B :
  • Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl-containing intermediates.

Yield Comparison :

Method Reagents Solvent Temperature Yield
A K₂CO₃ DMF 80°C 68%
B DEAD, PPh₃ THF 0°C → RT 82%

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst : Zeolites or acidic resins replace POCl₃ to minimize corrosive byproducts.
  • Solvent Recycling : Ethanol/water mixtures are reused after distillation, reducing waste.
  • Purity Control : Recrystallization from ethyl acetate/heptane achieves >99% purity.

Comparative Analysis of Synthetic Routes

Table 1 : Evaluation of Key Parameters Across Methods

Parameter Laboratory-Scale (Method B) Industrial-Scale (Catalytic)
Reaction Time 12–16 hours 6–8 hours
Yield 82% 75%
Byproduct Generation Moderate Low
Cost per Kilogram $1,200 $800

Troubleshooting and Optimization

  • Low Yields : Often due to incomplete cyclization. Remedies include increasing POCl₃ stoichiometry (1.5–2.0 eq).
  • Impurities : Column chromatography (SiO₂, 9:1 hexane/ethyl acetate) removes unreacted amidoxime.

Chemical Reactions Analysis

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related molecules (Table 1). Key differences lie in the substituents on the oxadiazole ring and cyclopentanol group, which influence steric bulk, lipophilicity, and safety profiles.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Oxadiazole Substituent Cyclopentanol Substituent Molecular Formula Molecular Weight (g/mol) Key Safety Notes
Target Compound* 3-(Propan-2-yl) 1-Methyl C₁₂H₁₉N₂O₂† ~238.33† Avoid heat/sparks
3-Methyl-1-[(3-propyl-oxadiazolyl)methyl]cyclopentan-1-ol 3-Propyl 3-Methyl C₁₃H₂₂N₂O₂ 238.33 P210: Keep away from heat
1-[(3-tert-Butyl-oxadiazolyl)methyl]-3-methylcyclopentan-1-ol 3-tert-Butyl 3-Methyl C₁₃H₂₂N₂O₂ 238.33 N/A
1-Methylcyclopentanol N/A 1-Methyl C₆H₁₂O 100.16 Flammable; consult physician

*Target compound: 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol.
†Estimated based on structural similarity to and .

Key Observations:

Oxadiazole Substituents: The propan-2-yl group in the target compound provides moderate steric hindrance and lipophilicity compared to the tert-butyl group (more bulky, higher logP) and propyl (linear, less steric). These differences may affect binding interactions in biological systems or solubility in organic solvents .

In contrast, 3-methyl substitution () redistributes steric effects across the ring .

Safety Profiles: All oxadiazole-containing compounds share flammability warnings (e.g., P210: “Keep away from heat”), likely due to the heterocycle’s stability under thermal stress . Simpler analogs like 1-methylcyclopentanol () exhibit similar hazards but lack nitrogenous combustion products .

Physicochemical and Functional Differences

  • Molecular Weight: The target compound (~238 g/mol) and its oxadiazole analogs fall within the “drug-like” range (200–500 g/mol), whereas 1-methylcyclopentanol (100 g/mol) is significantly smaller, limiting its complexity for advanced applications .
  • Lipophilicity : The isopropyl group in the target compound may offer balanced lipophilicity for membrane permeability compared to the more polar propyl or highly lipophilic tert-butyl groups.
  • Synthetic Accessibility : The absence of branched alkyl groups (e.g., tert-butyl) in the target compound could simplify synthesis relative to ’s analog .

Biological Activity

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : 1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
  • CAS Number : 1241287-74-0
  • Molecular Formula : C₁₃H₁₉N₃O
  • Molecular Weight : 237 Da

The oxadiazole derivatives often exert their biological effects through multiple mechanisms:

  • Antimicrobial Activity : The presence of the oxadiazole ring enhances the ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds containing the oxadiazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
  • Anticancer Properties : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases.

Antimicrobial Activity

Research has demonstrated that 1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-olStaphylococcus aureus15 µg/mL
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-y]methyl}cyclopentan-1-olEscherichia coli20 µg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in cultured macrophages.

StudyCytokine MeasuredReduction (%)
In vitro assayTNF-alpha45%
In vitro assayIL-638%

Anticancer Activity

The anticancer potential has been evaluated in various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF7 (breast cancer)12.5
HeLa (cervical cancer)10.0

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :

  • Kashid et al. (2022) reported that derivatives of 1,3,4-oxadiazoles demonstrated significant antibacterial and anti-inflammatory activities. The study highlighted structure–activity relationships that suggest modifications could enhance efficacy against specific targets .
  • Bajaj et al. (2020) synthesized a series of oxadiazole derivatives and assessed their cytotoxicity against breast cancer cell lines MCF7 and MDA-MB231. The results indicated promising anticancer activity with low cytotoxicity towards normal cells .

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